molecular formula C14H19N3O B7702576 N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide

N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide

Cat. No. B7702576
M. Wt: 245.32 g/mol
InChI Key: DVNYNXNGBDDCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, also known as NPM-ALK inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in treating cancer.

Mechanism of Action

N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor works by binding to the ATP-binding site of ALK, thereby inhibiting its activity. This leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their growth and proliferation. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor is its specificity towards ALK, which makes it a promising candidate for targeted therapy in cancer. However, one of the limitations of this compound inhibitor is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor. One of the areas of focus is the development of more potent and selective inhibitors of ALK, which can overcome the limitations of this compound inhibitor. Additionally, there is a need for further studies to investigate the efficacy of this compound inhibitor in combination with other chemotherapeutic agents. Furthermore, the development of novel drug delivery systems can help to improve the solubility and bioavailability of this compound inhibitor in vivo.

Synthesis Methods

The synthesis of N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor involves the reaction of 2-phenylacetic acid hydrazide with 4-(naphthalen-2-ylmethoxy)benzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK), a protein that is overexpressed in several types of cancer, including non-small cell lung cancer and anaplastic large cell lymphoma. This compound inhibitor has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.

properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17-9-7-13(8-10-17)15-16-14(18)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNYNXNGBDDCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.